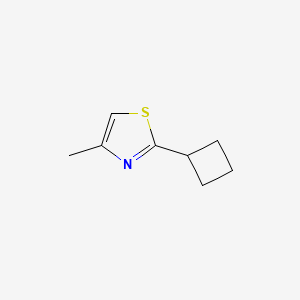

2-Cyclobutyl-4-methylthiazole

Description

Contextualization of Thiazole (B1198619) Derivatives in Contemporary Chemical Sciences

Thiazoles are five-membered heterocyclic compounds containing one sulfur and one nitrogen atom at positions 1 and 3, respectively. This structural arrangement confers unique physicochemical properties, making the thiazole ring a privileged scaffold in various scientific domains. analis.com.my In medicinal chemistry, the thiazole nucleus is a core component of numerous therapeutic agents, demonstrating a wide spectrum of pharmacological activities including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic effects. nih.govbohrium.comnih.govmdpi.com Prominent examples of thiazole-containing drugs include the antiretroviral agent Ritonavir, the antibiotic Sulfathiazole, and the anticancer drug Dasatinib. bohrium.comresearchgate.net

The versatility of the thiazole ring stems from its aromatic nature and the presence of heteroatoms that can participate in hydrogen bonding and other non-covalent interactions, which are crucial for binding to biological targets like enzymes and receptors. nih.gov Beyond pharmaceuticals, thiazole derivatives are integral to the development of dyes, fungicides, and as accelerators in the vulcanization of rubber. nih.gov The thiamine (B1217682) (Vitamin B1) molecule, essential for neurological function, also features a prominent thiazole ring, underscoring the natural importance of this heterocycle. nih.govresearchgate.net

Significance of 2-Cyclobutyl-4-methylthiazole as a Model System and Building Block in Advanced Chemistry

While direct and extensive research on this compound is not widely documented in publicly available literature, its structure suggests significant potential as both a model system and a synthetic building block. The compound, identified by the CAS number 1427023-08-2, possesses a molecular formula of C8H11NS and a molecular weight of 153.25 g/mol .

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 1427023-08-2 |

| Molecular Formula | C8H11NS |

| Molecular Weight | 153.25 |

| SMILES | CC1=CSC(C2CCC2)=N1 |

The presence of a cyclobutyl group at the 2-position and a methyl group at the 4-position introduces specific steric and electronic features. The cyclobutyl moiety, a four-membered carbocyclic ring, is a strained system that can influence the reactivity and conformational preferences of the molecule. This makes this compound an interesting model for studying the impact of such strained rings on the chemical and biological properties of the thiazole core.

As a building block, this compound offers a unique combination of a reactive thiazole core with a lipophilic and structurally defined cyclobutyl substituent. This makes it a valuable intermediate for the synthesis of more complex molecules, particularly in drug discovery, where the introduction of novel alkyl groups can modulate a compound's pharmacokinetic and pharmacodynamic profile. The synthesis of such substituted thiazoles can often be achieved through well-established methods like the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com For this compound, a plausible route would involve the reaction of a cyclobutyl-substituted thioamide with chloroacetone (B47974).

Historical Trajectories and Key Milestones in this compound Research

The history of thiazole chemistry dates back to the late 19th century, with the pioneering work of Arthur Hantzsch and his contemporaries who first described the synthesis of these heterocycles in 1887. synarchive.comtandfonline.com This foundational work, known as the Hantzsch thiazole synthesis, remains a widely used and versatile method for constructing the thiazole ring. mdpi.comnih.gov Over the decades, research expanded significantly, particularly with the discovery of the thiazole-containing penicillin and thiamine (Vitamin B1). nih.gov

Specific research milestones for this compound itself are not well-documented, suggesting it is a compound of more recent interest, likely emerging from broader efforts in combinatorial chemistry and the synthesis of novel chemical libraries for screening purposes. Its existence in chemical supplier catalogs indicates its availability for research, but dedicated studies focusing on its unique properties or applications are sparse. The trajectory of this compound is therefore more closely tied to the general advancement of synthetic methodologies for creating diverse substituted thiazoles rather than a specific historical narrative of its own.

Overview of Current Academic Research Paradigms and Future Research Directions

Current research involving thiazole derivatives is heavily focused on medicinal chemistry and materials science. researchgate.netglobalresearchonline.net In drug discovery, efforts are directed towards synthesizing novel thiazole analogues with improved potency and selectivity against various diseases, including cancer, infectious diseases, and inflammatory conditions. nih.govnih.gov The structure-activity relationships (SAR) of substituted thiazoles are a key area of investigation, aiming to understand how different substituents influence biological activity. nih.gov

For this compound, future research is likely to proceed along several fronts:

Medicinal Chemistry: Its potential as a scaffold for new therapeutic agents is a primary area of interest. The cyclobutyl group could confer novel binding interactions with protein targets or improve metabolic stability compared to more common alkyl substituents.

Agrochemicals: Thiazole derivatives have found applications as insecticides and fungicides. The specific substitution pattern of this compound may yield new properties relevant to crop protection.

Flavor and Fragrance Chemistry: Simple alkylthiazoles are known flavor components in various foods. Research could explore the organoleptic properties of this compound.

Materials Science: The unique electronic properties of the thiazole ring make it a candidate for incorporation into organic electronic materials, such as polymers for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The lack of extensive current research on this specific compound represents an opportunity for new investigations into its fundamental chemistry and potential applications. As synthetic methods become more advanced and the demand for novel chemical entities grows, compounds like this compound will likely transition from being catalog items to subjects of focused academic and industrial research.

Table 2: Related Thiazole Compounds Mentioned in this Article

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 1427023-08-2 | C8H11NS |

| Ritonavir | 155213-67-5 | C37H48N6O5S2 |

| Sulfathiazole | 72-14-0 | C9H9N3O2S2 |

| Dasatinib | 302962-49-8 | C22H26ClN7O2S |

| Thiamine (Vitamin B1) | 59-43-8 | C12H17N4OS+ |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11NS |

|---|---|

Molecular Weight |

153.25 g/mol |

IUPAC Name |

2-cyclobutyl-4-methyl-1,3-thiazole |

InChI |

InChI=1S/C8H11NS/c1-6-5-10-8(9-6)7-3-2-4-7/h5,7H,2-4H2,1H3 |

InChI Key |

TWBNOXSWNZIVJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)C2CCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 2 Cyclobutyl 4 Methylthiazole

Retrosynthetic Analysis of the 2-Cyclobutyl-4-methylthiazole Framework

Retrosynthetic analysis of this compound suggests several plausible disconnection points on the thiazole (B1198619) core. The most conventional approach, mirroring the logic of the Hantzsch synthesis, involves cleaving the S1-C2 and N3-C4 bonds. This disconnection leads to two key precursors: cyclobutanecarbothioamide (B137928) and a 3-halo-2-butanone (e.g., 3-bromo-2-butanone (B1330396) or 3-chloro-2-butanone). This strategy is highly convergent and relies on the well-established nucleophilicity of the thioamide sulfur and subsequent cyclization by the nitrogen.

An alternative disconnection can be envisioned across the S1-C5 and C2-N3 bonds, which would point towards a multi-component reaction strategy, potentially involving cyclobutane-containing building blocks, a sulfur source, and a C2-N fragment. Modern catalytic methods might suggest a different retrosynthetic paradigm, such as disconnecting the cyclobutyl group from a pre-formed 4-methylthiazole (B1212942) core via a C-H activation or cross-coupling strategy at the C2 position.

Classical Heterocyclic Synthesis Approaches to Thiazole Rings

The formation of the thiazole ring is a cornerstone of heterocyclic chemistry, with several classical methods being adaptable for the synthesis of this compound.

Adaptations of Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and widely used methods for constructing the thiazole nucleus. synarchive.comnbinno.com It involves the condensation of an α-haloketone with a thioamide. synarchive.comnih.gov For the specific synthesis of this compound, this would involve the reaction between cyclobutanecarbothioamide and 3-halo-2-butanone.

The reaction mechanism initiates with the nucleophilic sulfur of the thioamide attacking the α-carbon of the haloketone, displacing the halide in an SN2 reaction. chemhelpasap.com The resulting intermediate then undergoes cyclization via an intramolecular attack of the nitrogen atom on the ketone carbonyl. Subsequent dehydration of the resulting hydroxytetrahydrothiazole intermediate leads to the aromatic thiazole ring. nih.govyoutube.com This method is generally high-yielding and proceeds under mild conditions. chemhelpasap.comnih.gov

The required precursor, cyclobutanecarbothioamide, can be synthesized from cyclobutanecarboxamide (B75595) using a thionating agent like Lawesson's reagent or phosphorus pentasulfide. Alternatively, it can be prepared from cyclobutanecarbonitrile (B1293925) by reaction with hydrogen sulfide.

| Thioamide | α-Haloketone | Conditions | Product | Yield (%) | Reference |

| Thioacetamide | Chloroacetone (B47974) | Reflux | 2,4-Dimethylthiazole | - | wikipedia.org |

| Thiourea | 2-Bromoacetophenone | Methanol, heat | 2-Amino-4-phenylthiazole | 99 | youtube.com |

| Thiobenzamide | 3-(Bromoacetyl)-... | EtOH/Water, 65 °C | 2-Phenyl-4-(...)-thiazole | 85 | nih.gov |

| Boc-d-alanine thioamide | Ethyl 2-chloroacetoacetate | DME, -13 °C to rt | Substituted thiazole | 95 | scribd.com |

Multi-component Reaction (MCR) Strategies for Thiazole Formation

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to synthesizing complex molecules like thiazoles in a single step from three or more starting materials. acs.org Various MCRs have been developed for the synthesis of substituted thiazoles.

For the construction of this compound, a three-component reaction could potentially be designed. For instance, a copper-catalyzed reaction of amines, aldehydes, and elemental sulfur has been reported to produce 2,5-disubstituted thiazoles. thieme-connect.com A variation of this could hypothetically be adapted. A more plausible MCR would be a one-pot synthesis involving cyclobutane (B1203170) carbaldehyde, a source of ammonia (B1221849) (or an amine), a methyl ketone equivalent, and a sulfur source. The development of a specific MCR for this target would require empirical optimization but offers an efficient synthetic route.

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Aryl glyoxal | Aryl thioamide | Pyrazolone | HFIP, rt | Pyrazole-linked thiazoles | up to 94 | acs.org |

| Benzylamine | Phenylacetaldehyde | Sulfur (S8) | CuBr2, DBU, O2, 80 °C | 2,5-Diphenylthiazole | 76 | thieme-connect.com |

| Oximes | Anhydrides | KSCN | CuI, Toluene, 120 °C | 2-Aminothiazoles | up to 85 | nih.gov |

Modern Catalytic Methods for this compound Construction

Modern organic synthesis has seen a surge in the use of transition-metal catalysis to construct heterocyclic rings and to functionalize them through C-H activation and cross-coupling reactions. nih.govacs.orgacs.org

Transition Metal-Catalyzed Cyclization and Cross-Coupling Reactions

Transition metals such as palladium, copper, and rhodium are instrumental in modern synthetic methodologies that can be applied to the synthesis of this compound. nih.govosi.lvorganic-chemistry.orgnih.gov These methods can be broadly categorized into two approaches: catalytic construction of the thiazole ring and post-synthetic modification of a pre-formed thiazole.

Catalytic Ring Formation: Rhodium-catalyzed reactions of α-diazo-β-keto compounds with thiocarboxamides can produce highly substituted thiazoles. nih.govacs.org For example, a rhodium carbene generated from a suitable diazo precursor could react with cyclobutanecarbothioamide to form the desired thiazole. Copper-catalyzed aerobic oxidative sulfuration/annulation reactions provide another route to thiazoles from simple starting materials like amines, aldehydes, and elemental sulfur. thieme-connect.com

Cross-Coupling and C-H Functionalization: An alternative strategy involves the functionalization of a pre-existing 4-methylthiazole scaffold. Palladium-catalyzed cross-coupling reactions, such as the Negishi, Suzuki, or Stille reactions, are powerful tools for this purpose. thieme-connect.com This would entail the synthesis of 2-bromo-4-methylthiazole, followed by a cross-coupling reaction with a cyclobutyl-organometallic reagent (e.g., cyclobutylzinc bromide or cyclobutylboronic acid).

More recently, direct C-H functionalization has emerged as a highly efficient method, avoiding the need for pre-halogenated starting materials. nih.govacs.orgresearchgate.net The C2-H bond of thiazoles is known to be acidic and can be selectively functionalized. A palladium-catalyzed direct C-H arylation of thiazoles has been reported, and adapting these conditions for alkylation with a cyclobutyl group could be a viable, albeit challenging, route. nih.gov

| Catalyst System | Substrates | Reaction Type | Product Type | Yield (%) | Reference |

| Pd(PPh3)4 | 2-Bromothiazole, Arylzinc bromide | Negishi Coupling | 2-Arylthiazole | up to 80 | thieme-connect.com |

| Rh2(OAc)4 | α-Diazo-β-keto-ester, Thioamide | Carbene Insertion/Cyclization | 5-Ester-thiazole | - | nih.govacs.org |

| CuI | Thiazole, Aryl iodide | C-H Arylation | 2-Arylthiazole | - | organic-chemistry.org |

| Pd(OAc)2/PPh3 | Thiazole, Aryl halide | C-H Arylation | 2-Arylthiazole | high | nih.gov |

| CuBr2 | Benzylamine, Aldehyde, Sulfur | Oxidative Annulation | 2,5-Disubstituted thiazole | 30-76 | thieme-connect.com |

Organocatalytic Routes to Substituted Thiazoles

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives that often proceed under mild conditions with high efficiency. For the synthesis of substituted thiazoles, organocatalysts can facilitate key bond-forming reactions, avoiding the use of potentially toxic and costly metal catalysts.

One promising organocatalytic approach adaptable for this compound synthesis involves the use of bio-based catalysts, such as those derived from chitosan. For instance, a chitosan-grafted Schiff's base hydrogel has been utilized as a recyclable, eco-friendly biocatalyst for thiazole synthesis under ultrasonic irradiation. nih.gov This method offers advantages like mild reaction conditions, short reaction times, and high yields. nih.gov The catalyst's reusability, demonstrated over several cycles without significant loss of activity, further enhances its green credentials. nih.gov

A hypothetical organocatalytic route to this compound could involve the condensation of cyclobutanecarbothioamide and chloroacetone in the presence of a chitosan-based catalyst in a solvent like ethanol, potentially accelerated by ultrasound. This approach circumvents the need for harsh bases or metal promoters.

| Catalyst | Solvent | Conditions | Time (min) | Yield (%) | Ref |

| Chitosan Schiff's Base (TCsSB) | Ethanol | Ultrasound, 35°C | 20 | >90 (projected) | nih.gov |

| Taurine | Ethanol/Water | Reflux | 60-90 | >85 (projected) | nih.gov |

| 4,4'-Bipyridyl | Acetonitrile (B52724) | 100°C | 24h | Moderate (projected) | nih.gov |

This table presents projected data for the synthesis of this compound based on reported yields for analogous thiazole derivatives using the specified organocatalytic systems.

Photoredox and Electrocatalytic Approaches for C-S and C-N Bond Formation

Recent advancements in synthetic chemistry have seen the rise of photoredox and electrocatalytic methods for constructing challenging chemical bonds under exceptionally mild conditions. These techniques utilize visible light or electricity to generate highly reactive radical intermediates, enabling novel reaction pathways for C-S and C-N bond formation, the two key linkages required for assembling the thiazole core.

Photoredox Catalysis: This strategy uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate radicals from stable precursors. organic-chemistry.orgnih.gov For thiazole synthesis, this could involve the photoredox-catalyzed coupling of a thioamide with a suitable three-carbon partner. While much of the research has focused on C-S bond formation for benzothiazoles or sulfides, the principles are applicable to general thiazole synthesis. rsc.org A potential route could involve the generation of a thiyl radical from cyclobutanecarbothioamide, which could then engage in a radical cascade process to form the thiazole ring.

Electrocatalysis: Electrosynthesis offers a reagent-free method to drive redox reactions, using electrons as a traceless and sustainable "reagent". researchgate.net Electrocatalytic methods have been developed for intramolecular C-S bond formation to create benzothiazoles from thioamides, obviating the need for external chemical oxidants. mdpi.com Adapting this to an intermolecular synthesis of this compound would be a significant advancement. A hypothetical electrochemical cell could be designed to mediate the condensation of cyclobutanecarbothioamide and an enol-equivalent of acetone, forming the C-S and C-N bonds sequentially at an electrode surface.

| Method | Catalyst/Mediator | Key Transformation | Conditions | Potential Advantage | Ref |

| Photoredox | Ru(bpy)₃Cl₂ or Organic Dye | Radical C-S/C-N Coupling | Visible Light, Room Temp. | Extreme mildness, high functional group tolerance | organic-chemistry.orgrsc.org |

| Electrocatalysis | Graphite/Pt Electrodes | Oxidative Dehydrogenative Coupling | Constant Current/Potential | Avoids chemical oxidants, high atom economy | researchgate.netmdpi.com |

This table outlines conceptual approaches for synthesizing this compound, drawing on established principles of photoredox and electrocatalysis reported for related heterocyclic systems.

Sustainable and Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly integral to modern synthetic planning. researchgate.netnih.govsynthiaonline.com The synthesis of this compound can be designed or optimized to align with these principles.

Development of Atom-Economical and Solvent-Free Methodologies

Atom Economy: The Hantzsch thiazole synthesis is inherently atom-economical, as it is a condensation reaction where the majority of the atoms from the starting materials (cyclobutanecarbothioamide and chloroacetone) are incorporated into the final product. The primary byproduct is a molecule of water and a salt (e.g., HCl if no base is used, or a neutralized salt if a base is added). Multi-component reactions are a cornerstone of green chemistry due to their high atom economy. bepls.com

Solvent-Free Synthesis: A significant step towards greener synthesis is the elimination of volatile organic solvents. Solvent-free, or solid-state, reactions can be highly efficient, often accelerated by microwave irradiation or simple heating. mdpi.comorganic-chemistry.org For this compound, a solvent-free Hantzsch condensation could be performed by gently heating a mixture of cyclobutanecarbothioamide and chloroacetone. organic-chemistry.org This approach not only prevents solvent waste but can also lead to dramatically shorter reaction times and simpler product isolation. organic-chemistry.org

| Method | Solvent | Energy Source | Reaction Time | Yield (%) | Green Advantage | Ref |

| Conventional Hantzsch | Ethanol | Reflux | 2-4 hours | ~70-85 | Standard | mdpi.com |

| Microwave-Assisted | None | Microwave | 2-5 minutes | >90 | Rapid, energy-efficient, solvent-free | mdpi.combepls.com |

| Solvent-Free Heating | None | Heating (melt) | <10 minutes | >90 | Simple, no solvent waste | organic-chemistry.org |

This table compares a conventional Hantzsch synthesis with green alternatives, with projected outcomes for this compound based on literature precedents.

Utilization of Renewable Feedstocks and Environmentally Benign Solvents

The environmental impact of a synthetic route can be further reduced by selecting sustainable starting materials and reaction media.

Renewable Feedstocks: While the direct precursors to this compound are typically derived from petrochemical sources, the catalysts and reagents used can be sourced renewably. As mentioned, catalysts derived from chitosan, a biopolymer from crustacean shells, represent an excellent example of a renewable resource in chemical synthesis. nih.gov

Stereoselective Synthesis of Chiral Analogs and Derivatives

Introducing chirality into the this compound scaffold opens avenues for developing advanced materials and therapeutic agents, where specific stereoisomers often exhibit distinct properties. Stereoselective synthesis focuses on controlling the three-dimensional arrangement of atoms during a reaction.

Diastereoselective Approaches to Cyclobutyl-Substituted Thiazoles

If the cyclobutyl ring of this compound contains one or more stereocenters, the synthesis must control the relative configuration of these centers with respect to the thiazole attachment point. This is known as diastereoselective synthesis.

A plausible strategy would begin with a pre-existing chiral cyclobutane building block. For example, a diastereoselective Michael addition of a nucleophile to a chiral cyclobutene (B1205218) could establish a substituted cyclobutane with controlled stereochemistry. rsc.orgepfl.chnih.gov The functional groups on this chiral cyclobutane could then be elaborated into a thioamide. Subsequent condensation with chloroacetone would yield a chiral, diastereomerically-enriched this compound analog.

For instance, starting with a chiral cyclobutanecarboxylic acid, one could convert it to the corresponding thioamide without disturbing the stereocenter. The Hantzsch reaction with chloroacetone would then produce the target thiazole. The stereochemical integrity of the cyclobutyl ring would be maintained throughout the sequence. The diastereoselectivity would be inherent to the synthesis of the initial chiral cyclobutane precursor.

| Precursor | Key Reaction for Stereocontrol | Resulting Intermediate | Diastereomeric Ratio (d.r.) | Ref |

| Chiral Cyclobutene | Asymmetric Michael Addition | Substituted Chiral Cyclobutane | Up to >95:5 | rsc.orgepfl.ch |

| 3-Substituted-2,2-dichlorocyclobutanone | Stereoselective Reduction | cis-3-Substituted Cyclobutanol | 95-100% selectivity | researchgate.net |

| Chiral Aldehyde + Sulfinamide | Condensation & Nucleophilic Addition | Chiral Amine | High d.r. | nih.gov |

This table illustrates methods for generating chiral cyclobutane precursors that could be used to synthesize chiral analogs of this compound, with diastereoselectivities reported for the key stereocontrol step.

Enantioselective Catalysis for Chiral Thiazole Rings

The structure of this compound features an aromatic thiazole ring, which is inherently achiral. Therefore, enantioselective catalysis for this molecule focuses on the synthesis of chiral versions of its substituents, specifically the cyclobutyl group. The primary strategy involves the asymmetric synthesis of a chiral cyclobutane precursor, which is then used to construct the thiazole ring, thereby yielding an enantiomerically enriched final product.

Several catalytic asymmetric methodologies have been developed for the synthesis of chiral molecules containing cyclobutane rings. These methods are crucial for producing precursors like chiral cyclobutanecarboxylic acid or chiral cyclobutyl methyl ketone, which can be subsequently converted into the necessary thioamides or α-haloketones for thiazole synthesis.

Key Asymmetric Strategies for Cyclobutane Synthesis:

[2+2] Cycloaddition Reactions: This is a prominent method for constructing cyclobutane rings. The use of chiral catalysts can induce high enantioselectivity. For instance, visible-light-induced asymmetric [2+2] cycloadditions of alkenes, sometimes in a cascade approach involving iridium catalysis with chiral ligands, can produce enantioenriched cyclobutane derivatives. chemistryviews.org

Enantioselective Functionalization of Cyclobutenes: Pre-existing cyclobutene rings can be functionalized using chiral catalysts to create stereocenters. Rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes is one such method that yields chiral α-boryl cyclobutanes with excellent enantioselectivity. researchgate.net

Sulfa-Michael Addition: Chiral thio-substituted cyclobutanes can be synthesized via a sulfa-Michael addition to cyclobutenes. The use of a chiral cinchona-based squaramide as a bifunctional acid-base organocatalyst can achieve high yields and enantioselectivity (er up to 99.7:0.3). rsc.orgnih.gov This approach is particularly relevant as it directly introduces a sulfur-containing group, which could be a step toward forming the thiazole ring.

Once the chiral cyclobutyl precursor is synthesized, it can be incorporated into the thiazole ring via established methods like the Hantzsch thiazole synthesis. For example, a chiral cyclobutanecarbothioamide could be reacted with 1-chloropropan-2-one to yield the target chiral this compound.

| Catalytic Method | Catalyst/Ligand Type | Substrate Type | Key Advantage | Reference |

|---|---|---|---|---|

| Asymmetric [2+2] Photocycloaddition | Iridium complex with chiral phosphoramidite (B1245037) ligand | Alkenes (e.g., cinnamyl alcohols and allyl acetates) | Direct, directing-group-free access to chiral cyclobutanes. | chemistryviews.org |

| Enantioselective Hydroboration | Rhodium complex | gem-Difluorinated cyclobutenes | Provides versatile chiral borylated cyclobutane intermediates. | researchgate.net |

| Enantioselective Sulfa-Michael Addition | Cinchona-based squaramide organocatalyst | Cyclobutenes and thiols | High enantioselectivity for thio-substituted cyclobutanes. | rsc.orgnih.gov |

Flow Chemistry and Continuous Manufacturing for Scalable Synthesis of this compound

For the large-scale production of this compound, flow chemistry and continuous manufacturing offer significant advantages over traditional batch processing. These technologies provide enhanced control over reaction parameters, improved safety, and greater efficiency, making them ideal for industrial applications. mtak.huwiley-vch.de

The Hantzsch thiazole synthesis, a cornerstone reaction for producing 2,4-disubstituted thiazoles, is well-suited for adaptation to a continuous flow process. A plausible flow synthesis of this compound would involve pumping solutions of the two key precursors—cyclobutanecarbothioamide and 1-chloropropan-2-one—through a heated microreactor or a packed-bed reactor.

A Proposed Continuous Flow Process:

Reagent Streams: Two separate streams, one containing cyclobutanecarbothioamide in a suitable solvent (e.g., ethanol) and the other containing 1-chloropropan-2-one in the same solvent, are prepared.

Mixing and Reaction: The streams are continuously pumped and combined at a T-mixer before entering a heated reactor coil. The precise control of flow rates ensures an accurate stoichiometric ratio of reactants.

Reaction Coil: The mixture flows through the reactor, which is maintained at an optimized temperature to accelerate the condensation and cyclization reactions. The residence time within the reactor can be precisely controlled by adjusting the flow rate and the reactor volume, allowing for maximization of yield and minimization of byproducts. nih.gov

In-line Quenching and Workup: The product stream exiting the reactor can be directly quenched and purified through in-line extraction or by passing it through scavenger cartridges to remove unreacted reagents and byproducts.

Product Isolation: The purified stream is collected, and the solvent is removed to yield the final product, this compound.

| Parameter | Batch Synthesis | Flow Chemistry Synthesis | Reference |

|---|---|---|---|

| Heat Transfer | Often inefficient, leading to temperature gradients and potential side reactions. | Highly efficient due to high surface-area-to-volume ratio, ensuring uniform temperature. | wiley-vch.de |

| Safety | Handling of large quantities of reagents can be hazardous. Thermal runaway risk is higher. | Small reaction volumes at any given time minimize risks. Hazardous intermediates can be generated and consumed in situ. | mtak.hu |

| Scalability | Scaling up can be challenging and may require re-optimization ("scale-up effect"). | Scalable by operating the system for longer durations ("scaling-out") without changing reaction conditions. | diva-portal.org |

| Process Control | Difficult to precisely control parameters like reaction time and mixing. | Precise control over residence time, stoichiometry, and temperature. | nih.gov |

| Efficiency | May have lower yields and require longer reaction times. | Often leads to higher yields, better selectivity, and significantly shorter reaction times (minutes vs. hours). | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 2 Cyclobutyl 4 Methylthiazole and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-Cyclobutyl-4-methylthiazole, a suite of advanced NMR experiments can be employed to unambiguously assign its structure and understand its conformational dynamics.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR experiments are essential for mapping the complex network of covalent bonds and spatial relationships within this compound. princeton.eduyoutube.com

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. For this compound, COSY spectra would show correlations between the methine proton of the cyclobutyl ring and its adjacent methylene (B1212753) protons. Similarly, correlations would be observed between the different methylene protons within the cyclobutyl ring, helping to confirm its cyclic structure. youtube.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. youtube.com This is crucial for assigning the chemical shifts of the carbon atoms in the molecule by linking them to their known proton signals. For instance, the signal for the methyl protons would correlate with the methyl carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to four bonds, between protons and carbons. youtube.com This is invaluable for piecing together the molecular skeleton. Key HMBC correlations for this compound would include the correlation from the methyl protons to the C4 and C5 carbons of the thiazole (B1198619) ring, and from the cyclobutyl methine proton to the C2 carbon of the thiazole ring, confirming the substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net For this compound, NOESY could reveal spatial proximity between the protons of the cyclobutyl ring and the thiazole ring, providing insights into the preferred orientation (conformation) of the cyclobutyl group relative to the thiazole ring. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) | Key NOESY Correlations (from ¹H) |

| Thiazole C2 | - | ~170 | Hα (cyclobutyl) | Hα (cyclobutyl) |

| Thiazole C4 | - | ~150 | H5, CH₃ | H5, CH₃ |

| Thiazole C5 | ~6.8 | ~112 | CH₃, C4 | Hα (cyclobutyl), CH₃ |

| 4-Methyl (CH₃) | ~2.4 | ~17 | C4, C5 | H5 |

| Cyclobutyl Cα (CH) | ~3.5 | ~42 | C2, Cβ | H5, Hβ |

| Cyclobutyl Cβ (CH₂) | ~2.3 | ~28 | Cα, Cγ | Hα, Hγ |

| Cyclobutyl Cγ (CH₂) | ~2.0 | ~19 | Cβ | Hβ |

Solid-State NMR for Crystalline Forms and Supramolecular Interactions

While solution-state NMR provides data on molecules in motion, solid-state NMR (ssNMR) spectroscopy offers critical information about the compound in its crystalline form. Using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), one can obtain high-resolution spectra of solid samples. For this compound, ¹³C CP/MAS NMR could be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra due to variations in the local chemical environment and crystal packing.

Analyze Supramolecular Interactions: Intermolecular interactions, such as hydrogen bonding or π-stacking (if present in analogs), can cause measurable changes in the chemical shifts of the involved nuclei compared to their solution-state values. bohrium.com This provides insight into how molecules are arranged within the crystal lattice.

Dynamic NMR Studies of Conformational Equilibria and Tautomerism

Dynamic NMR (DNMR) involves acquiring spectra at various temperatures to study dynamic processes occurring on the NMR timescale. rsc.org

For this compound, DNMR could be used to investigate the conformational flipping of the cyclobutyl ring. At low temperatures, this process might be slow enough to allow for the observation of distinct signals for the axial and equatorial protons. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal, allowing for the calculation of the energy barrier for the ring-flipping process.

Furthermore, while less common for this specific substitution pattern, some thiazole derivatives can exhibit tautomerism. mdpi.comnih.gov DNMR studies, particularly ¹H and ¹⁵N NMR in various solvents, could be employed to detect the presence of any minor tautomeric forms and quantify the equilibrium between them. bohrium.comnih.gov

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about a molecule's mass and elemental composition. Advanced MS methods offer deeper structural insights.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves isolating a specific ion (the precursor ion) and then inducing it to fragment. Analyzing the resulting fragment ions provides a "fingerprint" that can be used to deduce the structure of the original molecule. The fragmentation of thiazole derivatives often involves characteristic cleavage of the heterocyclic ring or loss of substituents. sapub.org

For this compound (Molecular Weight: 153.26 g/mol ), a plausible fragmentation pathway under electron ionization (EI) or collision-induced dissociation (CID) would likely involve:

Loss of the Cyclobutyl Group: A primary fragmentation could be the cleavage of the bond between the thiazole C2 and the cyclobutyl ring, leading to a fragment ion corresponding to the thiazole moiety and a neutral loss of the cyclobutyl radical.

Fragmentation of the Cyclobutyl Ring: The cyclobutyl ring itself could undergo fragmentation, for example, by losing ethylene (B1197577) (C₂H₄), a common pathway for cyclobutane (B1203170) systems.

Thiazole Ring Cleavage: The thiazole ring can break apart. Studies on similar compounds show that cleavage of the S-C2 and C4-C5 bonds is a common pathway, leading to smaller, characteristic fragment ions. mdpi.com

Table 2: Proposed Key Fragment Ions for this compound in MS/MS

| m/z (mass-to-charge) | Proposed Formula | Proposed Identity/Origin |

| 153 | [C₈H₁₁NS]⁺ | Molecular Ion (M⁺) |

| 125 | [C₆H₇NS]⁺ | [M - C₂H₄]⁺ (Loss of ethylene from cyclobutyl ring) |

| 98 | [C₄H₄NS]⁺ | [M - C₄H₇]⁺ (Loss of cyclobutyl radical) |

| 85 | [C₄H₅N]⁺ | Fragment from thiazole ring cleavage |

| 57 | [C₄H₉]⁺ | Cyclobutyl cation |

Ion Mobility Mass Spectrometry (IM-MS) for Gas-Phase Conformation and Isomer Differentiation

Ion Mobility Mass Spectrometry (IM-MS) is an advanced technique that separates ions not only by their mass-to-charge ratio but also by their size and shape in the gas phase. This provides an additional dimension of separation and characterization. For this compound, IM-MS would be particularly useful for:

Isomer Differentiation: Structural isomers, such as 2-cyclobutyl-5-methylthiazole or 4-cyclobutyl-2-methylthiazole, would have the exact same mass. However, their different shapes would result in different drift times through the ion mobility cell, allowing them to be distinguished. The measured drift time can be used to calculate a collision cross-section (CCS), a key physical parameter related to the ion's shape. nih.gov

Conformational Analysis: If the compound can exist in multiple stable conformations in the gas phase, IM-MS may be able to separate these conformers, providing experimental evidence for different three-dimensional structures.

X-ray Crystallography of this compound Derivatives and Co-crystals

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for determining the absolute molecular structure, including bond lengths, bond angles, and conformational details, which are crucial for understanding a molecule's physical and chemical properties.

Single Crystal X-ray Diffraction for Precise Molecular and Crystal Structure Determination

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the molecular and crystal structure of a compound. The process involves growing a high-quality single crystal of the substance, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced is a unique fingerprint of the crystal's internal structure.

For thiazole derivatives, SCXRD can reveal:

The planarity of the thiazole ring.

The conformation of the cyclobutyl substituent and its orientation relative to the thiazole ring.

The packing of molecules in the crystal lattice, which is governed by intermolecular interactions such as hydrogen bonds and van der Waals forces.

While no crystal structure is available for this compound, a study on a related compound, 2-methyl-4-(3-methyl-3-phenyl-cyclobutyl)-thiazole , demonstrated that it crystallizes in the monoclinic P2(1)/c space group. researchgate.netnih.govpleiades.online This level of detail allows for a complete understanding of the solid-state conformation of the molecule.

Illustrative Crystal Data for a this compound Analog

| Parameter | Value (for an Analog) |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 15.590(3) |

| b (Å) | 9.1348(15) |

| c (Å) | 11.035(2) |

| β (°) | 99.0375(10) |

| Volume (ų) | 1812.7(3) |

This data is for an analog and not for this compound.

Co-crystallization Strategies for Supramolecular Assembly and Host-Guest Interactions

Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in a stoichiometric ratio. This approach is widely used in crystal engineering and pharmaceutical sciences to modify the physicochemical properties of a target molecule, such as solubility and stability, without altering its covalent structure.

For a hypothetical co-crystal of this compound, one might select a co-former that can engage in specific non-covalent interactions, such as hydrogen bonding or π-stacking, with the thiazole ring. The resulting co-crystal would have a unique crystal structure and potentially altered physical properties.

Strategies for co-crystallization include:

Solvent Evaporation: Dissolving the target compound and the co-former in a common solvent and allowing the solvent to evaporate slowly.

Grinding: Mechanically grinding the two solid components together, sometimes with a small amount of solvent (liquid-assisted grinding).

Slurry Crystallization: Stirring a suspension of the less soluble component in a solution of the more soluble component.

The formation of co-crystals can be confirmed by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and single crystal X-ray diffraction.

Vibrational Spectroscopy for Mechanistic and Structural Insights

Vibrational spectroscopy, including Raman and Fourier Transform Infrared (FTIR) spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the molecular structure, functional groups, and bonding environment.

Raman Spectroscopy for Molecular Vibrations and Structure-Function Correlations

Raman spectroscopy involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The energy shifts in the scattered light correspond to the vibrational frequencies of the molecule. Raman spectroscopy is particularly useful for studying non-polar bonds and symmetric vibrations.

In the context of this compound, Raman spectroscopy could be used to:

Identify the characteristic vibrational modes of the thiazole ring and the cyclobutyl group.

Study conformational changes of the cyclobutyl ring.

Investigate intermolecular interactions in the solid state.

Computational chemistry methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental Raman spectroscopy to aid in the assignment of vibrational modes.

Illustrative Calculated Raman Frequencies for a Thiazole Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-H stretch (thiazole) | 3267 |

| C=N stretch (thiazole) | 1650 |

| C-S stretch (thiazole) | 850 |

| Cyclobutyl ring deformation | ~900 |

This data is illustrative and based on calculations for a related thiazole derivative. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. It is a powerful tool for identifying functional groups and can be used to monitor the progress of chemical reactions.

For this compound, an FTIR spectrum would show characteristic absorption bands for:

C-H stretching and bending vibrations of the methyl and cyclobutyl groups.

C=N and C=C stretching vibrations of the thiazole ring.

The so-called "fingerprint region" (below 1500 cm⁻¹), which contains a complex pattern of absorptions that is unique to the molecule.

Studies on similar thiazole derivatives have utilized FTIR spectroscopy to characterize the synthesized compounds and to compare experimental vibrational frequencies with those calculated using DFT methods. pleiades.onlinemdpi.comnih.gov

Illustrative FTIR Data for a Thiazole Derivative

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| C-H (sp³) stretch | 2850-3000 |

| C-H (aromatic) stretch | 3000-3100 |

| C=N stretch | 1600-1680 |

| C=C stretch | 1450-1600 |

This is a general representation and specific values would be unique to the compound.

Electronic and Chiroptical Spectroscopy of this compound Derivatives

Electronic spectroscopy, such as UV-Visible spectroscopy, provides information about the electronic transitions within a molecule. Chiroptical spectroscopy, such as circular dichroism, is used to study chiral molecules.

UV-Visible spectroscopy of a thiazole derivative would typically show absorption bands corresponding to π → π* and n → π* electronic transitions within the thiazole ring. The position and intensity of these bands are sensitive to the substituents on the ring and the solvent environment. For instance, the UV-Visible spectrum of 2-methyl-4-(3-methyl-3-phenyl-cyclobutyl)-thiazole has been reported and analyzed. researchgate.netpleiades.online

If this compound were to be resolved into its enantiomers (assuming a chiral center could be introduced, for example, on the cyclobutyl ring), chiroptical techniques such as circular dichroism (CD) spectroscopy could be used to study their stereochemical properties. CD spectroscopy measures the differential absorption of left and right circularly polarized light and is a powerful tool for determining the absolute configuration of chiral molecules.

Circular Dichroism (CD) Spectroscopy for Chiral Analogs

Circular Dichroism (CD) spectroscopy is an essential technique for the stereochemical analysis of chiral molecules. It measures the differential absorption of left and right circularly polarized light. While this compound itself is achiral, the introduction of a stereocenter would render its analogs chiral, making them suitable for CD analysis. For instance, if the cyclobutyl ring were substituted to create a chiral center, or if a chiral substituent were attached elsewhere on the molecule, the resulting enantiomers would produce mirror-image CD spectra.

The CD spectrum provides information about the three-dimensional structure of a molecule, as the sign and intensity of the Cotton effects (the characteristic peaks in a CD spectrum) are highly sensitive to the spatial arrangement of atoms and chromophores. nih.gov For a chiral analog of this compound, the thiazole ring would act as the primary chromophore. The electronic transitions within the thiazole ring (π → π* and n → π*) would give rise to Cotton effects in the CD spectrum.

The absolute configuration of a chiral thiazole derivative can often be determined by comparing its experimental CD spectrum with that predicted by quantum-chemical calculations. nih.gov This combination of experimental and theoretical approaches has become a reliable method for assigning absolute stereostructures. nih.gov

Below is a hypothetical data table illustrating the expected CD spectral data for a pair of enantiomeric analogs of this compound. Let us consider an analog with a chiral center, for example, (R)- and (S)-2-(1-methylcyclobutyl)-4-methylthiazole.

| Compound | λmax (nm) | Molar Ellipticity [θ] (deg·cm2·dmol-1) | Associated Transition |

|---|---|---|---|

| (R)-2-(1-methylcyclobutyl)-4-methylthiazole | ~250 | +5000 | π → π |

| (S)-2-(1-methylcyclobutyl)-4-methylthiazole | ~250 | -5000 | π → π |

Note: The data presented in this table is hypothetical and serves to illustrate the principles of CD spectroscopy as applied to chiral thiazole derivatives. The signs of the Cotton effects are opposite for the two enantiomers.

Computational Chemistry and Theoretical Investigations of 2 Cyclobutyl 4 Methylthiazole

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT) and Ab Initio methods, are instrumental in elucidating the fundamental electronic and structural properties of molecules. For 2-cyclobutyl-4-methylthiazole, these computational approaches offer a predictive framework to understand its behavior at the atomic level.

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

The electronic landscape of a molecule is key to its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful.

In related thiazole (B1198619) derivatives, the HOMO is typically localized over the electron-rich thiazole ring and the phenyl group, if present. researchgate.net For this compound, it is anticipated that the HOMO would be predominantly distributed across the thiazole ring, with some contribution from the methyl group. The LUMO, conversely, is expected to be centered on the thiazole ring, particularly the C=N bond.

The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Calculations on analogous molecules using DFT (B3LYP) with basis sets like 6-311G(d,p) have been employed to determine these energy values. researchgate.net

Table 1: Predicted Frontier Molecular Orbital (FMO) Properties of this compound (based on analogous compounds)

| Parameter | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively high | Indicates susceptibility to electrophilic attack |

| LUMO Energy | Relatively low | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap (ΔE) | Moderate | Suggests good kinetic stability |

| HOMO Distribution | Primarily on the thiazole ring and methyl group | Electron-rich regions |

| LUMO Distribution | Primarily on the thiazole ring (C=N bond) | Electron-deficient regions |

Note: The exact energy values would require specific calculations for this compound.

Prediction of Spectroscopic Parameters and Chemical Shifts

Computational methods are highly effective in predicting spectroscopic data, such as NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR). DFT calculations, often using the B3LYP functional, have shown good correlation with experimental data for similar thiazole derivatives. researchgate.net

For this compound, theoretical calculations would predict the chemical shifts of the protons and carbons in the cyclobutyl and thiazole rings, as well as the methyl group. These predictions are valuable for interpreting experimental NMR spectra and confirming the molecular structure. Similarly, calculated vibrational frequencies can aid in the assignment of bands in an experimental IR spectrum. researchgate.net

Conformational Analysis and Energy Landscapes of the Cyclobutyl and Thiazole Moieties

The flexibility of the cyclobutyl ring and its orientation relative to the thiazole ring are crucial for understanding the molecule's three-dimensional structure and its potential interactions. The cyclobutane (B1203170) ring is known to exist in a puckered conformation, and the barrier to ring inversion can be calculated. researchgate.net

Conformational analysis, often performed using semi-empirical methods (like AM1 and PM3) or DFT, can map the potential energy surface as a function of key dihedral angles. researchgate.net For this compound, this would involve rotating the cyclobutyl group relative to the thiazole ring to identify the most stable (lowest energy) conformation and any rotational barriers. These studies on related molecules have revealed the preferred spatial arrangement of the rings. scispace.com

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time, considering its dynamic nature and its interactions with a solvent environment.

Investigation of Solution-Phase Conformations and Solvation Effects

The conformation of a molecule can be significantly influenced by the surrounding solvent molecules. MD simulations can model the behavior of this compound in various solvents, revealing how solvation affects the puckering of the cyclobutyl ring and the rotation around the bond connecting it to the thiazole ring. Polar solvents, for instance, might stabilize conformations with a larger dipole moment. researchgate.net These simulations provide a more realistic picture of the molecule's structure in a chemical or biological medium.

Theoretical Ligand-Receptor Interaction Dynamics

Thiazole derivatives are of significant interest in medicinal chemistry due to their presence in many biologically active compounds. MD simulations are a powerful tool for studying how a ligand, such as this compound, might interact with a biological target, like a protein receptor.

These simulations can predict the binding mode and affinity of the molecule within a receptor's active site. By modeling the dynamic interactions between the ligand and the amino acid residues of the protein, researchers can identify key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex. nih.gov For this compound, the cyclobutyl group could engage in hydrophobic interactions, while the nitrogen and sulfur atoms of the thiazole ring could act as hydrogen bond acceptors. Such theoretical studies are invaluable in the early stages of drug discovery.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry serves as a powerful tool for investigating the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For thiazole derivatives, these methods can elucidate complex reaction mechanisms, such as the widely used Hantzsch thiazole synthesis. nih.govresearchgate.net This involves mapping the entire energy landscape of a reaction, from reactants to products, through various high-energy transition states and transient intermediates.

Understanding a chemical reaction requires the identification of all species involved, including short-lived intermediates and the transition states that connect them. A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier reactants must overcome to become products. researchgate.net It is a fleeting arrangement of atoms, not a stable molecule, and as such, is impossible to isolate experimentally.

Computational methods, particularly Density Functional Theory (DFT), allow for the precise characterization of these ephemeral structures. acs.orgeurjchem.com By solving the electronic structure of the reacting system, researchers can model the geometry and energy of transition states and reaction intermediates. For the synthesis of a thiazole ring, computational analysis can confirm the step-wise nature of the reaction, identifying proposed intermediates like hydroxythiazoline and imino thioether. nih.gov

Key characteristics determined computationally include:

Geometry: Bond lengths and angles are calculated to visualize the structural changes as reactants evolve into products. In a transition state, bonds are in the process of breaking and forming. researchgate.net

Vibrational Frequencies: A key confirmation of a true transition state is the calculation of its vibrational frequencies. A transition state structure will have exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate leading from reactant to product. All other vibrations will be real.

The table below illustrates hypothetical data from a DFT calculation for a step in a thiazole synthesis, showing the key differences between a stable intermediate and a transition state.

| Species | Relative Energy (kcal/mol) | Key Geometric Feature | Number of Imaginary Frequencies |

| Reactant Complex | 0.0 | C-S bond > 3.0 Å | 0 |

| Transition State 1 | +15.2 | Forming C-S bond (2.1 Å) | 1 |

| Intermediate | -5.4 | Fully formed C-S bond (1.8 Å) | 0 |

| Transition State 2 | +10.8 | Water molecule leaving | 1 |

| Product | -20.1 | Thiazole ring formed | 0 |

Once the energies of the reactants, transition states, and products are calculated, the activation energy (Ea) for each step of the reaction can be determined. The activation energy is the energy difference between the reactants and the transition state and is a critical factor in determining the rate of a reaction, as described by the Arrhenius equation. researchgate.net A higher activation energy corresponds to a slower reaction rate.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Thiazole Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used in medicinal and materials chemistry to predict the activity or properties of un-tested compounds based on their molecular structure. imist.manih.gov These models are built by finding a mathematical correlation between calculated molecular properties (descriptors) and experimentally measured biological activity or physical properties for a series of related compounds, such as thiazole analogs. nih.govimist.ma

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure. For thiazole derivatives, these descriptors are typically categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, which are crucial for how it interacts with other molecules, particularly biological targets. Examples include:

HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) relate to the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. asianpubs.orgmdpi.comnih.gov

Atomic Charges: The distribution of partial charges on each atom can identify sites prone to electrophilic or nucleophilic attack. asianpubs.org

Steric Descriptors: These relate to the size and shape of the molecule, which determines how well it can fit into a binding site. Examples include:

Molar Refractivity (MR): Relates to the volume of the molecule and its polarizability.

Connolly Accessible Area: Represents the surface area of the molecule that is accessible to a solvent or another molecule. nih.gov

Hydrophobic Descriptors: These quantify the water-fearing nature of the molecule, which is critical for its ability to cross cell membranes and interact with hydrophobic pockets in proteins.

LogP (Partition Coefficient): The logarithm of the ratio of the concentration of a compound in a mixture of two immiscible phases (typically octanol (B41247) and water) at equilibrium. It is a key measure of hydrophobicity. imist.ma

The table below summarizes some common descriptors used in QSAR studies of thiazole derivatives.

| Descriptor Type | Descriptor Name | Abbreviation | Information Provided |

| Electronic | Highest Occupied Molecular Orbital Energy | HOMO | Electron-donating ability |

| Electronic | Lowest Unoccupied Molecular Orbital Energy | LUMO | Electron-accepting ability |

| Electronic | Dipole Moment | µ | Molecular polarity |

| Steric | Molar Refractivity | MR | Molecular volume and polarizability |

| Hydrophobic | Partition Coefficient | LogP | Lipophilicity/Hydrophobicity |

| Topological | Wiener Index | W | Molecular branching and size |

After calculating descriptors for a series of thiazole compounds with known activities, statistical methods like Multiple Linear Regression (MLR) are used to generate a QSAR equation. imist.maimist.ma This equation provides a mathematical model of how each descriptor contributes to the observed activity.

For example, a hypothetical QSAR equation for the inhibitory activity of a series of thiazole analogs against a specific enzyme might look like:

pIC50 = 0.5 * LogP - 0.1 * MR + 1.2 * (HOMO Energy) + 2.5

This equation would suggest that inhibitory activity (expressed as pIC50) increases with higher hydrophobicity (LogP) and higher HOMO energy, but decreases with larger molecular volume (MR). Such a model not only allows for the prediction of activity for new, unsynthesized thiazole derivatives but also provides mechanistic insights. For instance, the positive correlation with LogP might suggest that the compounds bind to a hydrophobic pocket in the target enzyme. nih.gov These models are validated internally and externally to ensure their predictive power. imist.ma

Molecular Docking and Binding Energy Calculations for Mechanistic Understanding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, typically a protein or enzyme) to form a stable complex. nih.govbiointerfaceresearch.com It is a cornerstone of structure-based drug design, providing a mechanistic snapshot of ligand-receptor interactions at the atomic level.

The process involves placing the ligand in the binding site of the receptor and systematically exploring different conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with the lowest energy pose being the most likely binding mode. The results of a docking study can reveal:

Binding Pose: The precise 3D orientation of the ligand within the active site.

Key Interactions: Identification of specific amino acid residues in the protein that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions. nih.gov

Binding Energy/Score: A numerical value that estimates the strength of the ligand-receptor interaction, often expressed in kcal/mol. nih.govmdpi.com More negative values typically indicate stronger binding.

These insights are crucial for understanding the mechanism of action. For example, docking studies on thiazole derivatives have identified key hydrogen bonds and hydrophobic contacts that are essential for their inhibitory activity against targets like protein kinases or enzymes involved in cancer pathways. biointerfaceresearch.commdpi.com This information can guide the design of new, more potent analogs by modifying the thiazole scaffold to enhance these favorable interactions.

The interactive table below presents a summary of representative molecular docking results for various thiazole derivatives against different biological targets, as reported in the literature.

| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

| Thiazole Derivative 5a | Rho6 Protein | 2CLS | -8.2 | Arg96 |

| Thiazole Derivative 13a | Rho6 Protein | 2CLS | Not specified | Ser95, Glu138, Arg96 |

| Thiazole Derivative 15 | Rho6 Protein | 2CLS | -9.2 | Lys15 |

| Thiazole Derivative 4c | Aromatase | 3S7S | -7.91 | Not specified |

| Benzothiazole-Thiazole Hybrid 1 | p56lck | Not specified | Not specified | Hinge region, Allosteric site |

| Dihydrothiazole Derivative 8 | Penicillin Binding Protein 4 (PBP4) | 2EXB | -5.2 | Asn308, Ser303 |

Analysis of Non-Covalent Interactions within Model Binding Pockets

The study of non-covalent interactions is crucial for understanding the binding affinity and specificity of a ligand, such as this compound, within a protein's binding pocket. Computational methods provide a powerful lens to visualize and quantify these transient yet determinative interactions. A primary technique employed for this purpose is the Non-Covalent Interaction (NCI) analysis, which is based on the electron density and its derivatives. This method allows for the identification and characterization of various non-covalent interactions, including hydrogen bonds, van der Waals forces, and steric repulsions, in real space.

In a hypothetical study, this compound is placed within the active site of a model protein kinase, a common target for thiazole-containing inhibitors. Using the coordinates from a docked pose, quantum chemical calculations, specifically Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level of theory, are performed to obtain the electron density of the ligand-protein complex. atlantis-press.com The resulting electron density is then analyzed to identify regions of non-covalent interactions.

To further dissect the nature and strength of these interactions, methods like Symmetry-Adapted Perturbation Theory (SAPT) could be employed. SAPT decomposes the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. rsc.org This allows for a quantitative assessment of the driving forces behind the binding. For instance, the interaction between the thiazole ring and an aromatic residue like phenylalanine would likely be dominated by dispersion (π-π stacking) and electrostatic interactions.

The findings from such an analysis can be summarized in a data table, providing a detailed map of the non-covalent interactions.

| Interaction Type | Ligand Moiety | Interacting Residue | Interaction Distance (Å) | SAPT Energy Component (kcal/mol) |

|---|---|---|---|---|

| Hydrogen Bond | Thiazole Nitrogen | Serine-245 (Backbone NH) | 2.9 | Electrostatics: -4.5 |

| Van der Waals | Cyclobutyl Group | Leucine-188 | 3.8 | Dispersion: -2.1 |

| Hydrophobic | Methyl Group | Valine-123 | 4.1 | Dispersion: -1.5 |

| π-π Stacking | Thiazole Ring | Phenylalanine-310 | 3.5 | Dispersion: -3.2, Electrostatics: -1.8 |

Prediction of Preferred Binding Orientations and Conformations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. youtube.com This method is instrumental in understanding the binding mode of this compound and in rationalizing its potential biological activity. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's active site and then scoring them based on their predicted binding affinity.

In a typical molecular docking study, a high-resolution crystal structure of the target protein is obtained from the Protein Data Bank. The binding site is defined, and the this compound molecule, with its geometry optimized using quantum chemical methods, is docked into this site using software such as AutoDock or Glide. nih.gov The scoring functions used by these programs estimate the free energy of binding, with lower scores generally indicating more favorable binding.

The results of a docking study would provide several possible binding poses for this compound. The top-ranked poses are then analyzed to identify the most likely binding orientation. For a molecule like this compound, it is anticipated that the thiazole core would anchor the molecule in the binding site through specific interactions, such as the hydrogen bond identified in the non-covalent interaction analysis. The cyclobutyl group, with its conformational flexibility, can adopt different puckered conformations to fit optimally into hydrophobic pockets.

To refine the docking predictions and to account for the flexibility of the protein, molecular dynamics (MD) simulations can be performed. nih.govnih.gov An MD simulation would model the atomic motions of the ligand-protein complex over time, providing insights into the stability of the predicted binding pose and the dynamics of the interactions.

The key findings from a molecular docking study can be presented in a comprehensive data table.

| Docking Pose | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues | Conformation of Cyclobutyl Ring |

|---|---|---|---|---|

| 1 | -8.5 | -8.2 | Ser-245, Leu-188, Phe-310 | Puckered |

| 2 | -8.1 | -7.9 | Ser-245, Val-123, Ile-150 | Planar-like |

| 3 | -7.9 | -7.6 | Thr-244, Leu-188, Ala-148 | Puckered |

These computational investigations provide a detailed, atom-level understanding of how this compound may interact with a biological target. The analysis of non-covalent interactions highlights the specific forces that stabilize the complex, while the prediction of binding orientations offers a model for the ligand's mode of action. Together, these theoretical studies are invaluable for the rational design of more potent and selective thiazole-based compounds.

Reactivity, Reaction Mechanisms, and Derivatization of 2 Cyclobutyl 4 Methylthiazole

Electrophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Ring System

The thiazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing substituents. In 2-cyclobutyl-4-methylthiazole, the electron-donating alkyl groups at positions 2 and 4 activate the ring towards electrophilic attack.

Based on the established principles of electrophilic substitution on thiazole derivatives, the C5 position is the most electron-rich and thus the most likely site of attack. pharmaguideline.com The cyclobutyl group at C2 and the methyl group at C4 both contribute to increasing the electron density at C5. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation are expected to occur predominantly at the C5 position.

| Reaction | Reagents | Expected Major Product | Reference |

| Nitration | HNO₃/H₂SO₄ | 2-Cyclobutyl-4-methyl-5-nitrothiazole | acs.org |

| Bromination | Br₂/FeBr₃ | 5-Bromo-2-cyclobutyl-4-methylthiazole | pharmaguideline.com |

| Sulfonation | H₂SO₄/SO₃ | This compound-5-sulfonic acid | pharmaguideline.com |

| Acylation | RCOCl/AlCl₃ | 1-(2-Cyclobutyl-4-methylthiazol-5-yl)ethan-1-one | researchgate.net |

The general mechanism for these reactions involves the initial attack of the electrophile on the C5 position of the thiazole ring, forming a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation restores the aromaticity of the thiazole ring, yielding the 5-substituted product. The regioselectivity is a consequence of the superior stabilization of the carbocation intermediate when the attack occurs at the C5 position, as the positive charge can be delocalized over the sulfur and nitrogen atoms of the ring. youtube.comlibretexts.org

Nucleophilic Additions and Substitutions at the Thiazole Core

Nucleophilic substitution directly on the thiazole ring is generally difficult due to the electron-rich nature of the aromatic system. Such reactions typically require the presence of a good leaving group and/or strong activation by electron-withdrawing groups, which are absent in this compound. However, nucleophilic attack can be facilitated at the C2 position if the ring nitrogen is quaternized. pharmaguideline.com

Alkylation of the ring nitrogen with an alkyl halide would form a thiazolium salt. This quaternization increases the acidity of the proton at C2, allowing for its removal by a base to form a nucleophilic carbene, which can then react with various electrophiles. Alternatively, in the presence of a strong nucleophile, direct displacement of a leaving group at the C2 position could occur, although this is less common for an alkyl-substituted thiazole.

Reactivity of the Methyl Group: Side-Chain Functionalization and Condensation Reactions

The methyl group at the C4 position of the thiazole ring is activated by the adjacent aromatic system and can participate in a variety of reactions. One of the most common reactions is condensation with aldehydes and ketones in the presence of a base. This reaction proceeds through the deprotonation of the methyl group to form a carbanion, which then acts as a nucleophile.

For instance, this compound can react with benzaldehyde (B42025) in the presence of a suitable base to form a styryl-substituted thiazole derivative. This type of reaction is a valuable method for the elaboration of the thiazole structure.

Furthermore, the methyl group can be halogenated under radical conditions (e.g., using N-bromosuccinimide), providing a handle for further functionalization through nucleophilic substitution reactions.

| Reaction Type | Reagents | Expected Product |

| Condensation | Benzaldehyde, Base | 2-Cyclobutyl-4-(2-phenylvinyl)thiazole |

| Radical Halogenation | NBS, Radical Initiator | 4-(Bromomethyl)-2-cyclobutylthiazole |

Oxidative and Reductive Transformations of the Thiazole Heterocycle

The thiazole ring can undergo both oxidative and reductive transformations, although it is relatively stable to many common oxidizing and reducing agents.

Oxidation: Strong oxidizing agents can lead to the oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, which results in a loss of aromaticity. wikipedia.org Oxidation can also occur at the nitrogen atom to form a thiazole N-oxide. wikipedia.org The specific products formed will depend on the oxidant used and the reaction conditions. The presence of the cyclobutyl and methyl groups may influence the susceptibility of the ring to oxidation.

Reduction: The thiazole ring is generally resistant to catalytic hydrogenation under standard conditions. pharmaguideline.com However, reduction with stronger reducing agents or under more forcing conditions can lead to ring cleavage. For example, reduction with Raney nickel can result in desulfurization and cleavage of the C-S bonds. pharmaguideline.com

Heterocyclic Annulation Reactions for Complex Polycyclic Systems

While there is no specific information on heterocyclic annulation reactions of this compound, thiazole derivatives in general can be used as building blocks for the synthesis of more complex polycyclic systems. For instance, if the methyl group is functionalized to an alkenyl group, it could potentially participate in Diels-Alder reactions. nih.govwikipedia.org In such a reaction, the 4-alkenylthiazole can act as a diene, reacting with a dienophile to form a new six-membered ring fused to the thiazole. nih.govmychemblog.com This provides a pathway to novel bicyclic and polycyclic heterocyclic compounds.

Photochemical and Electrochemical Reactivity of this compound

Photochemical Reactivity: Thiazole and its derivatives can undergo photochemical rearrangements upon UV irradiation. nih.gov These reactions often involve ring-opening and rearrangement to form isomeric structures. For 2-amino-4-methylthiazole, photolysis has been shown to lead to cleavage of the S1-C2 bond, followed by rearrangements. nih.gov It is plausible that this compound could undergo similar photochemical transformations, potentially involving rearrangements of the thiazole ring or reactions involving the cyclobutyl group.

Electrochemical Reactivity: The electrochemical behavior of thiazole derivatives has been studied, with oxidation potentials being determined for various substituted thiazoles. researchgate.net The electrochemical oxidation of thiazoles can lead to the formation of dimers or polymers, or to the introduction of functional groups onto the ring. researchgate.net The specific electrochemical reactivity of this compound would depend on the experimental conditions, such as the electrode material, solvent, and supporting electrolyte.

Strategies for Functional Group Interconversion and Derivatization of this compound

The synthetic utility of this compound is significantly enhanced by the strategic modification of its core structure. Functional group interconversion (FGI) and derivatization reactions provide pathways to a diverse range of analogs with potentially altered physicochemical and biological properties. These transformations can be broadly categorized into reactions involving the thiazole ring, the 2-cyclobutyl substituent, and the 4-methyl group.

Reactions Involving the Thiazole Ring

The thiazole ring in this compound exhibits a distinct pattern of reactivity, governed by the electron-withdrawing nature of the nitrogen atom and the electron-donating character of the sulfur atom. This electronic arrangement dictates the regioselectivity of various transformations.

Electrophilic Substitution

Electrophilic substitution on the thiazole nucleus is generally less facile than on more electron-rich five-membered heterocycles like pyrrole (B145914) or furan. However, when such reactions do occur, the C5 position is the most favored site for attack. This is due to the stabilization of the cationic intermediate by the adjacent sulfur atom. The presence of the electron-donating 4-methyl group further activates the C5 position towards electrophiles.

Common electrophilic substitution reactions applicable to this compound include halogenation, nitration, and sulfonation.

Halogenation: Bromination and chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in an appropriate solvent, leading to the formation of 5-halo-2-cyclobutyl-4-methylthiazole derivatives.

Nitration: Introduction of a nitro group at the C5 position can be accomplished using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, under carefully controlled temperature conditions.

Sulfonation: Sulfonation at the C5 position can be carried out using oleum (B3057394) or chlorosulfonic acid.